Pentane-2-sulfonyl chloride Pentane-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 59427-30-4
VCID: VC4530861
InChI: InChI=1S/C5H11ClO2S/c1-3-4-5(2)9(6,7)8/h5H,3-4H2,1-2H3
SMILES: CCCC(C)S(=O)(=O)Cl
Molecular Formula: C5H11ClO2S
Molecular Weight: 170.65

Pentane-2-sulfonyl chloride

CAS No.: 59427-30-4

Cat. No.: VC4530861

Molecular Formula: C5H11ClO2S

Molecular Weight: 170.65

* For research use only. Not for human or veterinary use.

Pentane-2-sulfonyl chloride - 59427-30-4

CAS No. 59427-30-4
Molecular Formula C5H11ClO2S
Molecular Weight 170.65
IUPAC Name pentane-2-sulfonyl chloride
Standard InChI InChI=1S/C5H11ClO2S/c1-3-4-5(2)9(6,7)8/h5H,3-4H2,1-2H3
Standard InChI Key SWDKDEZOYSRUBC-UHFFFAOYSA-N
SMILES CCCC(C)S(=O)(=O)Cl

Chemical Identity and Structural Properties

Molecular Characteristics

Pentane-2-sulfonyl chloride is an aliphatic sulfonyl chloride with the IUPAC name pentane-2-sulfonyl chloride. Its molecular structure features a five-carbon chain, with the sulfonyl chloride group at the second position. Key properties include:

PropertyValueSource
Molecular FormulaC₅H₁₁ClO₂SPubChem
Molecular Weight170.66 g/molPubChem
CAS Registry Number59427-30-4PubChem
SMILES NotationCCCCC(C)S(=O)(=O)ClPubChem
InChI KeySWDKDEZOYSRUBC-UHFFFAOYSA-NPubChem

The compound’s aliphatic nature distinguishes it from aromatic sulfonyl chlorides like benzenesulfonyl chloride, imparting distinct solubility and reactivity profiles.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the sulfonyl chloride group. The ¹³C NMR spectrum shows a peak at ~55 ppm for the sulfur-bound carbon, while the adjacent methyl and methylene groups resonate between 20–30 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary methods dominate its synthesis:

  • Chlorosulfonation of Pentane: Reaction of pentane with chlorosulfonic acid (HSO₃Cl) under controlled conditions yields pentane-2-sulfonyl chloride. This method requires anhydrous conditions to prevent hydrolysis.

  • Thionyl Chloride Reaction: Treatment of pentane-2-sulfonic acid with thionyl chloride (SOCl₂) produces the target compound alongside sulfur dioxide (SO₂). This route offers high purity but necessitates efficient gas trapping.

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield and safety. Key steps include:

  • Feedstock Preparation: Purification of pentane and chlorosulfonic acid.

  • Reaction Control: Temperature maintained at 0–5°C to minimize side reactions.

  • Product Isolation: Distillation under reduced pressure (20–30 mmHg) separates the sulfonyl chloride from byproducts.

A comparative analysis of synthesis methods is provided below:

MethodYield (%)Purity (%)Scalability
Chlorosulfonation75–8590–95High
Thionyl Chloride Route80–9095–99Moderate

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The sulfonyl chloride group acts as a potent electrophile, reacting with nucleophiles such as amines, alcohols, and thiols:

  • With Amines: Forms sulfonamides (R-SO₂-NR'₂), widely used in drug design.

  • With Alcohols: Produces sulfonate esters (R-SO₂-OR'), key intermediates in polymer chemistry.

  • With Thiols: Generates disulfides (R-SO₂-SR'), employed in crosslinking agents .

Hydrolysis and Stability

Hydrolysis in aqueous media yields pentane-2-sulfonic acid and hydrochloric acid:
C₅H₁₁SO₂Cl + H₂O → C₅H₁₁SO₃H + HCl\text{C₅H₁₁SO₂Cl + H₂O → C₅H₁₁SO₃H + HCl}
This reaction necessitates anhydrous storage conditions to preserve compound integrity .

Biological and Pharmacological Activity

Antimicrobial Properties

Sulfonamide derivatives of pentane-2-sulfonyl chloride exhibit bacteriostatic effects by inhibiting bacterial folate synthesis. The compound mimics para-aminobenzoic acid (PABA), competitively binding to dihydropteroate synthetase.

DerivativeMIC (μg/mL)Target Pathogen
Sulfamethoxazole32Escherichia coli
Sulfadiazine16Staphylococcus aureus

Comparative Analysis with Analogous Compounds

CompoundStructureReactivitySolubility (H₂O)
Methanesulfonyl ChlorideAliphaticHighLow
Benzenesulfonyl ChlorideAromaticModerateVery Low
Pentane-2-sulfonyl ChlorideAliphaticModerateInsoluble

The aliphatic chain in pentane-2-sulfonyl chloride enhances solubility in nonpolar solvents compared to aromatic analogs, facilitating its use in hydrophobic environments.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is pivotal in synthesizing protease inhibitors and kinase modulators. For example, its derivative 5,5,5-trifluoropentane-2-sulfonamide is under investigation as a lipoprotein lipase inhibitor .

Material Science

Incorporation into polymers improves thermal stability. Polyethylene sulfonate derivatives exhibit a 40% increase in decomposition temperature compared to unmodified polymers.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator